4-Formyl-2,3-dimethylphenyl ethanesulfonate
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Overview
Description
4-Formyl-2,3-dimethylphenyl ethanesulfonate is an organic compound with the molecular formula C11H14O4S It is a derivative of ethanesulfonic acid and is characterized by the presence of a formyl group and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,3-dimethylphenyl ethanesulfonate typically involves the reaction of 4-formyl-2,3-dimethylphenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Formyl-2,3-dimethylphenol+Ethanesulfonyl chloride→4-Formyl-2,3-dimethylphenyl ethanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,3-dimethylphenyl ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-2,3-dimethylphenyl ethanesulfonate.
Reduction: 4-Hydroxymethyl-2,3-dimethylphenyl ethanesulfonate.
Substitution: Various substituted ethanesulfonates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2,3-dimethylphenyl ethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2,3-dimethylphenyl ethanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanesulfonate group may also interact with other molecular pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl ethanesulfonate: Lacks the two methyl groups on the phenyl ring.
2,3-Dimethylphenyl ethanesulfonate: Lacks the formyl group.
4-Formyl-2,3-dimethylphenyl methanesulfonate: Has a methanesulfonate group instead of an ethanesulfonate group.
Uniqueness
4-Formyl-2,3-dimethylphenyl ethanesulfonate is unique due to the combination of its formyl group, two methyl groups, and ethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
820237-43-2 |
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Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
(4-formyl-2,3-dimethylphenyl) ethanesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-4-16(13,14)15-11-6-5-10(7-12)8(2)9(11)3/h5-7H,4H2,1-3H3 |
InChI Key |
CXTCEMWHIYSCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OC1=C(C(=C(C=C1)C=O)C)C |
Origin of Product |
United States |
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